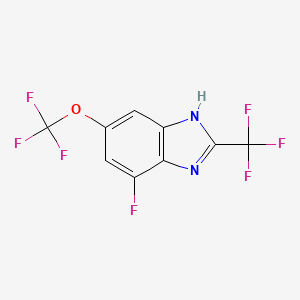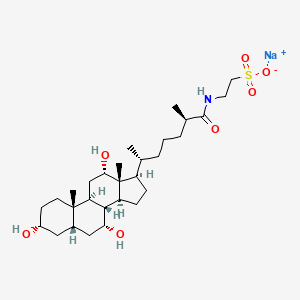
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, trifluoromethoxybenzene, and trifluoromethylating agents.
Formation of Benzimidazole Core: The benzimidazole core is formed through a cyclization reaction, often involving the condensation of 4-fluoroaniline with a suitable aldehyde or ketone.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions (e.g., presence of a base, elevated temperature).
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: Oxidative reactions may modify the benzimidazole core or the substituents.
Reduction: Reduction reactions can be used to alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., solvents, temperature).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-benzimidazole: Lacks the trifluoromethoxy and trifluoromethyl groups.
6-(Trifluoromethoxy)-1H-benzimidazole: Lacks the fluoro and trifluoromethyl groups.
2-(Trifluoromethyl)-1H-benzimidazole: Lacks the fluoro and trifluoromethoxy groups.
Uniqueness
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of multiple fluorinated groups, which can significantly influence its chemical and biological properties. The combination of fluoro, trifluoromethoxy, and trifluoromethyl groups can enhance its reactivity, stability, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H3F7N2O |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
4-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3F7N2O/c10-4-1-3(19-9(14,15)16)2-5-6(4)18-7(17-5)8(11,12)13/h1-2H,(H,17,18) |
InChI Key |
RJEWWBWVXDVYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)



![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)



![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
